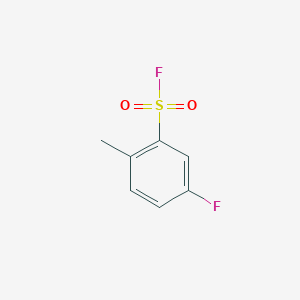![molecular formula C7H7ClF2N2O2 B2777541 (2,2-Difluorobenzo[d][1,3]dioxol-5-yl)hydrazine hydrochloride CAS No. 918792-69-5](/img/structure/B2777541.png)
(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)hydrazine hydrochloride
説明
“(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)hydrazine hydrochloride” is a chemical compound with the molecular formula C7H6F2N2O2. It is a derivative of hydrazine where the hydrogen atoms are replaced by a 2,2-difluorobenzo[d][1,3]dioxol-5-yl group .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C7H6F2N2O2.ClH/c8-7(9)12-5-2-1-4(11-10)3-6(5)13-7;/h1-3,11H,10H2;1H . This indicates that the molecule contains a 2,2-difluorobenzo[d][1,3]dioxol-5-yl group attached to a hydrazine group .Physical And Chemical Properties Analysis
This compound is a salt with a molecular weight of 224.59 . Other physical and chemical properties such as density, boiling point, and vapor pressure are not available in the literature .科学的研究の応用
Pharmaceutical Drug Development
The compound has potential applications in the development of pharmaceutical drugs due to its structural similarity to compounds found in several medications. For instance, drugs containing a di- or tri-fluoroalkoxybenzene unit, such as Sonidegib (an anticancer agent) and Lumacaftor (for treating Cystic Fibrosis), highlight the importance of similar structures in medicinal chemistry .
Organic Synthesis
In organic synthesis, this compound can be used as a building block for creating more complex molecules. Its reactivity with palladium catalysis has been explored for direct arylation of heteroarenes, which is a crucial step in synthesizing polyfluoroalkoxy-substituted benzene derivatives .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2,2-difluoro-1,3-benzodioxol-5-yl)hydrazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O2.ClH/c8-7(9)12-5-2-1-4(11-10)3-6(5)13-7;/h1-3,11H,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQLNCXZUATJPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NN)OC(O2)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

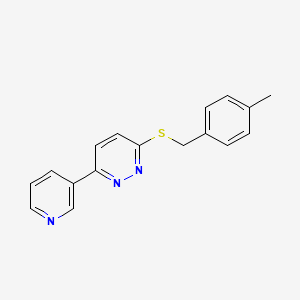
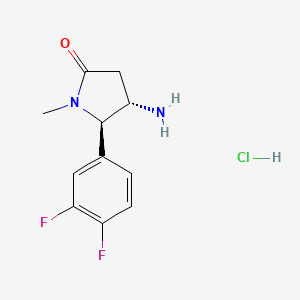
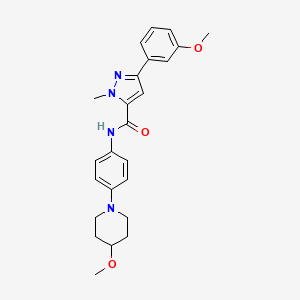
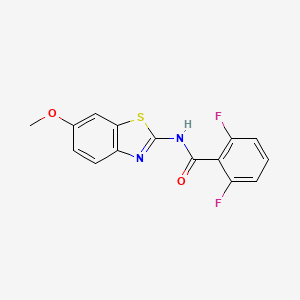
![N-[(4S)-8-Fluoro-3,4-dihydro-2H-chromen-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2777467.png)
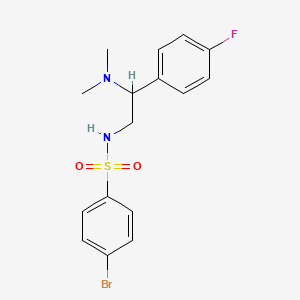
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,4-dimethylphenyl)oxamide](/img/structure/B2777473.png)
![2-[1-[2-(3-Methoxyphenyl)acetyl]azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2777474.png)
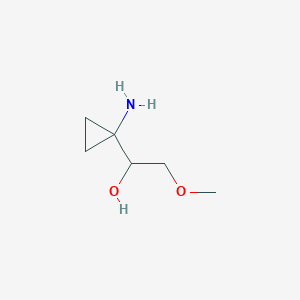

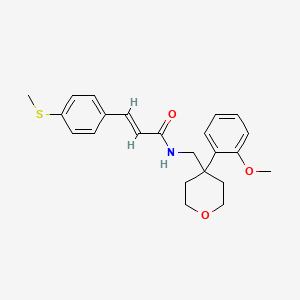
![5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2777479.png)
